1-(2-(Bromomethyl)phenyl)propan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(bromomethyl)phenyl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDWBIBJQWDQOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Landscape of Halogenated Aromatic Ketones
Halogenated aromatic ketones are a class of organic compounds characterized by a ketone functional group and at least one halogen atom attached to an aromatic system. These compounds are of significant interest in synthetic organic chemistry due to their dual reactivity. The ketone moiety can undergo a variety of nucleophilic additions and condensation reactions, while the halogenated portion of the molecule can participate in nucleophilic substitution and cross-coupling reactions.
1-(2-(Bromomethyl)phenyl)propan-2-one is a specific example that embodies the characteristics of two important subclasses: α-halo ketones and benzylic halides. The term α-halo ketone refers to the presence of a halogen on the carbon atom adjacent to the carbonyl group, although in this case, the bromine is on a benzylic methyl group rather than directly on the propanone's α-carbon. However, its reactivity is analogous in many respects. The presence of the carbonyl group's inductive effect enhances the polarity of the carbon-halogen bond, increasing the electrophilicity of the benzylic carbon. nih.gov This makes the compound highly susceptible to SN2 displacement reactions. libretexts.orgjove.com
As a benzylic halide, the C-Br bond is weaker than in typical alkyl halides due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate upon bond cleavage. libretexts.org This inherent reactivity makes benzylic halides, including this compound, valuable alkylating agents and precursors for a wide array of derivatives. The combination of a reactive benzylic bromide and a ketone functional group on the same aromatic scaffold makes this molecule a versatile building block for the synthesis of more complex structures, including various heterocycles. wikipedia.org
| Property | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.10 g/mol |
| Synonyms | 2-(2-Oxopropyl)benzyl bromide |
Retrosynthetic Analysis Pathways for 1 2 Bromomethyl Phenyl Propan 2 One and Analogues
Retrosynthetic analysis is a technique used to plan organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. For 1-(2-(Bromomethyl)phenyl)propan-2-one, two primary disconnections are evident, focusing on the formation of the C-Br bond and the C-C bond connecting the acyl group to the ring.
Pathway A: Late-stage Bromination
The most logical final step in the synthesis is the introduction of the bromine atom. A C-Br disconnection at the benzylic position points to a benzylic bromination reaction. This is a common transformation that typically proceeds via a free-radical mechanism.
Target Molecule: this compound
Disconnection (C-Br): This suggests the precursor 1-(2-methylphenyl)propan-2-one .
Synthetic Equivalent: The reaction can be carried out using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light), which is highly selective for the benzylic position over other C-H bonds. chemistrysteps.comchadsprep.com
Pathway B: Acyl Group Introduction
The precursor from Pathway A, 1-(2-methylphenyl)propan-2-one, can be further disconnected. The bond between the aromatic ring and the acetonyl group (-CH₂COCH₃) suggests a Friedel-Crafts type reaction . However, a direct Friedel-Crafts acylation with an acetonyl halide is not feasible. A more practical approach involves a two-step sequence starting from 2-methylbenzyl halide.
Target Molecule: 1-(2-Methylphenyl)propan-2-one
Disconnection (Ar-CH₂): This leads to a synthon of a 2-methylbenzyl anion and an acetyl cation, or more practically, a 2-methylbenzyl halide and an acetone (B3395972) enolate equivalent.
Synthetic Equivalent: A standard approach would be the reaction of 2-methylbenzyl bromide with a nucleophile like the enolate of acetone or, more commonly, with ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation.
Combining these steps, a complete retrosynthetic pathway emerges:
| Retrosynthetic Step | Disconnection | Precursor Molecule | Proposed Forward Reaction |
|---|---|---|---|
| Step 1 | C(benzyl)-Br | 1-(2-Methylphenyl)propan-2-one | Benzylic Bromination (e.g., NBS, light/AIBN) |
| Step 2 | Ar-CH₂COCH₃ | 2-Methylbenzyl bromide | Acetoacetic ester synthesis |
| Step 3 | Ar-CH₂Br | o-Xylene (1,2-Dimethylbenzene) | Benzylic Bromination (e.g., NBS, light/AIBN) |
An alternative retrosynthesis could involve a Friedel-Crafts acylation of toluene (B28343) to form 4-methylacetophenone, which is a common industrial reaction. libretexts.orgchemguide.co.uk However, this would place the substituents in a para relationship, not the required ortho configuration. Achieving the ortho substitution pattern often requires more specialized strategies to control regioselectivity.
Chemical Reactivity and Mechanistic Investigations of 1 2 Bromomethyl Phenyl Propan 2 One
Reactivity of the Benzylic Bromide Moiety
The bromomethyl group attached to the phenyl ring is a primary benzylic halide. Such structures are known for their enhanced reactivity in nucleophilic substitution and elimination reactions compared to simple alkyl halides. This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize reaction intermediates, whether they be carbocations in Sₙ1 reactions or radicals in free-radical processes, through resonance. libretexts.org The ortho-positioning of the propan-2-one group may introduce steric effects that can influence reaction rates, generally slowing them compared to para-substituted isomers. nih.gov
Elimination Reactions to Form Styrenes
When treated with a strong, sterically hindered base (such as potassium tert-butoxide), benzylic halides can undergo elimination reactions (typically E2) to form alkenes. In this case, the product would be 1-(2-vinylphenyl)propan-2-one, a substituted styrene. The formation of the conjugated π-system, which includes the benzene ring and the newly formed double bond, provides a strong thermodynamic driving force for the elimination pathway. youtube.com
Radical Reactions and Their Pathways
The benzylic C-H bond is relatively weak because its homolytic cleavage generates a resonance-stabilized benzylic radical. libretexts.org Consequently, the reverse reaction—free-radical bromination of the precursor 1-(2-methylphenyl)propan-2-one—is a common method for synthesizing the title compound. This reaction, known as the Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile) or UV light. organic-chemistry.orgthermofisher.comwikipedia.org The mechanism proceeds via a radical chain reaction where a bromine radical abstracts a benzylic hydrogen, forming the stable benzylic radical, which then reacts with a source of bromine (Br₂) to propagate the chain. chem-station.commasterorganicchemistry.com
The stabilized benzylic radical of 1-(2-(Bromomethyl)phenyl)propan-2-one can be intercepted to form new C-C bonds. Modern synthetic methods, often employing photoredox catalysis, can generate benzyl (B1604629) radicals from benzyl bromides via single-electron reduction. nih.govacs.org These radicals can then participate in coupling reactions, such as Giese additions, where they add to electron-deficient alkenes. organic-chemistry.org This strategy provides a powerful way to construct complex molecules under mild conditions. nih.gov
Oxidation of Benzylic Halides to Carbonyl Compounds
The benzylic bromide group in this compound is susceptible to oxidation, a common transformation for benzylic halides. This reaction typically converts the bromomethyl group into a carbonyl group, specifically an aldehyde in this case. Various oxidizing agents can be employed for this purpose. For instance, reaction with pyridine (B92270) N-oxide in the presence of silver oxide provides a convenient method for oxidizing benzylic halides to their corresponding aldehydes and ketones under mild conditions. nih.gov Another established method involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxygen donor, although this often requires elevated temperatures. nih.gov
The general mechanism for such oxidations often involves a nucleophilic substitution of the bromide by the oxygen-containing reagent, followed by an elimination step to form the carbonyl double bond. For example, with pyridine N-oxide and silver oxide, the silver oxide facilitates the departure of the bromide ion, allowing the pyridine N-oxide to attack the benzylic carbon. A subsequent base-promoted elimination, where the hydroxide (B78521) ion is generated from the reaction between silver oxide and the halide, leads to the formation of the aldehyde. nih.gov The product of this oxidation would be 2-(2-oxopropyl)benzaldehyde.
Table 1: Expected Products from Oxidation of the Benzylic Bromide
| Starting Material | Oxidizing Agent | Expected Product |
|---|---|---|
| This compound | Pyridine N-oxide, Ag2O | 2-(2-oxopropyl)benzaldehyde |
Reactivity of the Propan-2-one Ketone Functionality
The ketone group in this compound is a focal point for a variety of chemical transformations, including nucleophilic additions to the carbonyl group and reactions involving the adjacent alpha-protons.
The polarized carbon-oxygen double bond of the ketone is electrophilic at the carbon atom, making it a prime target for nucleophilic attack.
The ketone functionality can be readily reduced to a secondary alcohol. Metal hydride reagents, such as sodium borohydride (B1222165) (NaBH₄), are commonly used for this transformation due to their mildness and selectivity for carbonyl groups. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during workup (e.g., with water or a mild acid) to yield the alcohol.
The expected product of the reduction of this compound with a metal hydride would be 1-(2-(bromomethyl)phenyl)propan-2-ol.
Table 2: Reduction of the Ketone Functionality
| Starting Material | Reducing Agent | Expected Product |
|---|
The carbonyl group of this compound can undergo condensation reactions with primary amines and their derivatives to form imines and related compounds. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. lumenlearning.com
Imines (Schiff Bases): Reaction with a primary amine (R-NH₂) would yield an N-substituted imine. The reaction proceeds through a carbinolamine intermediate which then dehydrates. masterorganicchemistry.com
Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. wikipedia.orgchemtube3d.com Oximes are crystalline solids and are often used for the purification and characterization of ketones. wikipedia.org
Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones. wikipedia.orgictp.it This reaction follows a similar mechanism to imine and oxime formation.
Table 3: Products of Condensation Reactions with the Ketone Functionality
| Reagent | Product Class | Expected Product Structure |
|---|---|---|
| Primary Amine (R-NH₂) | Imine | |
| Hydroxylamine (NH₂OH) | Oxime |
The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-protons) in this compound exhibit enhanced acidity. libretexts.org This is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.orglibretexts.org The pKa values for α-hydrogens of ketones are typically in the range of 19-21. libretexts.org
The compound has two sets of α-protons: those on the methyl group and those on the benzylic carbon. The benzylic protons are expected to be more acidic due to the additional inductive effect of the bromine atom. Removal of an α-proton by a base leads to the formation of a resonance-stabilized enolate. This enolate can exist in equilibrium with its corresponding enol tautomer through a process called keto-enol tautomerism. libretexts.org The equilibrium generally favors the keto form for simple ketones. libretexts.org
The formation of the enolate is a crucial step in many reactions of ketones, as the enolate is a powerful carbon nucleophile.
The ability of this compound to form an enolate allows it to participate in condensation reactions where it can act as a nucleophile.
Aldol (B89426) Condensation: In the presence of a base, the enolate of this compound could potentially react with another molecule of itself (a self-condensation) or a different carbonyl compound (a crossed-aldol condensation). masterorganicchemistry.commagritek.com This reaction would form a β-hydroxy ketone, which may subsequently dehydrate upon heating to yield an α,β-unsaturated ketone. masterorganicchemistry.com Given the structure of the molecule, an intramolecular aldol condensation is also a possibility. If the benzylic bromide were to be converted to an aldehyde (as discussed in section 3.1.3.2), the resulting keto-aldehyde could undergo an intramolecular reaction to form a cyclic product.
Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orgmasterorganicchemistry.comucla.edulibretexts.org As this compound is a ketone, it could potentially participate in a Claisen-type condensation with an ester. In such a reaction, the ketone would first be deprotonated to form the enolate, which would then act as the nucleophile, attacking the carbonyl carbon of the ester.
Nucleophilic Addition Reactions to the Carbonyl Group
Intramolecular Cyclization and Rearrangement Pathways
No specific literature was found describing the intramolecular cyclization or rearrangement pathways for this compound.
Formation of Heterocyclic Systems (e.g., oxygen or nitrogen heterocycles)
There is no available research documenting the use of this compound in the formation of heterocyclic systems. Theoretically, the compound could serve as a precursor to heterocycles if reacted with appropriate nucleophiles, but no specific examples have been published.
Transition Metal-Catalyzed Transformations
The benzyl bromide moiety of this compound contains a C(sp³)-Br bond, which is known to be reactive in various transition metal-catalyzed reactions. However, no studies have been published that utilize this specific substrate.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. acs.org While this reaction is well-established, and examples exist for the coupling of benzyl bromides with various boronic acids, no specific data for this compound is available. nih.govresearchgate.netnih.gov The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the benzyl bromide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. nih.gov
Heck Reaction: The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.org While variants involving benzyl halides exist, they are less common. nih.gov There are no documented instances of a Heck reaction involving this compound. The mechanism would involve oxidative addition of palladium to the C-Br bond, followed by migratory insertion of the alkene and β-hydride elimination. wikipedia.org
Carbonylative Coupling Reactions
Palladium-catalyzed carbonylation involves the insertion of carbon monoxide (CO) into a carbon-halide bond. acs.org This methodology has been applied to benzyl bromides to synthesize various carbonyl compounds. acs.orgacs.org In such a reaction, this compound could theoretically undergo carbonylation at the benzylic position. However, no research has been published detailing the conditions, catalysts, or outcomes for this specific transformation.
Derivatization and Functionalization Strategies Using 1 2 Bromomethyl Phenyl Propan 2 One
Synthesis of Complex Organic Building Blocks and Intermediates
Theoretically, the bifunctional nature of 1-(2-(bromomethyl)phenyl)propan-2-one could be exploited in the synthesis of complex organic building blocks. The bromomethyl group can act as a handle for introducing various substituents through reactions with nucleophiles such as amines, alcohols, and thiols. Subsequent manipulation of the ketone group could then lead to the formation of more intricate molecular architectures. For instance, intramolecular cyclization reactions could potentially lead to the formation of fused ring systems, which are common motifs in many biologically active molecules and functional materials. However, specific examples of such transformations using this particular compound are not documented in the reviewed literature.
Preparation of Polyfunctionalized Aromatic Systems
The aromatic ring of this compound provides a scaffold for the preparation of polyfunctionalized aromatic systems. While the existing bromomethyl and propan-2-one substituents already provide two points of functionality, further derivatization of the aromatic ring itself could be envisioned. Standard electrophilic aromatic substitution reactions could potentially introduce additional functional groups, although the directing effects of the existing substituents would need to be considered. Alternatively, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed if the bromine atom were on the aromatic ring itself, which is not the case in this molecule. The existing bromomethyl group could, however, participate in reactions that ultimately lead to further functionalization of the aromatic system, for example, through the formation of a benzylic organometallic species. Without specific research data, these remain hypothetical applications.
Accessing Stereoselective Transformations for Chiral Derivatives
The ketone functionality in this compound presents an opportunity for stereoselective transformations to generate chiral derivatives. Asymmetric reduction of the ketone would yield a chiral secondary alcohol. This could be achieved using a variety of chiral reducing agents or catalytic asymmetric hydrogenation methods. The resulting chiral alcohol could then serve as a precursor for the synthesis of other chiral molecules. Furthermore, the prochiral center adjacent to the ketone could potentially be functionalized in a stereoselective manner. However, the scientific literature lacks specific studies on the stereoselective reactions of this particular compound.
Precursors for Supramolecular Assemblies and Polymeric Materials (non-biological)
In principle, this compound could serve as a monomer or a precursor for the synthesis of supramolecular assemblies and polymeric materials. The bromomethyl group is a common functionality used in polymerization reactions, such as in the formation of polymers through polycondensation or as an initiator for certain types of polymerization. For supramolecular chemistry, the molecule's shape and functional groups could allow it to be incorporated into larger, self-assembling structures like macrocycles or cages. For example, reaction with a diphenolic compound could lead to the formation of a macrocyclic ether. Despite these possibilities, there are no specific reports on the use of this compound in the synthesis of non-biological supramolecular assemblies or polymeric materials found in the surveyed literature.
Due to the lack of specific experimental data, no data tables can be generated for the reactions of this compound.
Computational and Theoretical Studies of 1 2 Bromomethyl Phenyl Propan 2 One
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and bonding characteristics of "1-(2-(bromomethyl)phenyl)propan-2-one". Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide a detailed picture of the molecule's electronic landscape. scispace.com Density Functional Theory (DFT) has also emerged as a workhorse in computational chemistry, offering a balance between computational cost and accuracy that is well-suited for a molecule of this size.
A key aspect of the electronic structure of "this compound" is the interplay between the aromatic ring, the carbonyl group, and the bromomethyl substituent. DFT calculations could be employed to map the electron density distribution across the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity, as nucleophilic and electrophilic attacks are likely to occur at electron-poor and electron-rich sites, respectively.
Furthermore, an analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide valuable insights into the molecule's chemical behavior. The energy and spatial distribution of the HOMO are indicative of the molecule's ability to donate electrons, while the LUMO provides information about its electron-accepting capabilities. The HOMO-LUMO energy gap is a key determinant of the molecule's kinetic stability and reactivity. For "this compound", the HOMO is likely to be localized on the phenyl ring, while the LUMO may be centered on the carbonyl group or the C-Br bond.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to dissect the bonding within the molecule. NBO analysis can provide information about the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma, pi, donor-acceptor interactions), and the extent of electron delocalization. This level of detail is essential for a comprehensive understanding of the forces that govern the molecule's structure and reactivity.
Conformational Landscape Analysis and Molecular Dynamics Simulations
The conformational flexibility of "this compound" is a critical determinant of its physical and chemical properties. The molecule possesses several rotatable bonds, including the C-C bonds connecting the phenyl ring to the propanone moiety and the C-C bond of the propanone backbone. The relative orientation of these groups can give rise to a complex conformational landscape with multiple energy minima and transition states.
Conformational searches, employing methods such as systematic grid scans or more sophisticated algorithms like Monte Carlo and genetic algorithms, can be used to identify the low-energy conformers of the molecule. For each identified conformer, geometry optimization using DFT or other quantum chemical methods can provide accurate structural parameters and relative energies. The results of these calculations can be used to construct a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry.
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of "this compound". arxiv.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the evolution of the system over time, providing insights into the conformational transitions and the timescales on which they occur. arxiv.org These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in the gas phase or in solution) and can also provide information about the flexibility of different parts of the molecule.
The combination of conformational searches and MD simulations can provide a comprehensive picture of the conformational landscape of "this compound". This information is essential for understanding the molecule's spectroscopic properties, its reactivity, and its interactions with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) using DFT and other methods
Computational methods, particularly DFT, have become indispensable tools for the prediction and interpretation of spectroscopic data. researchgate.net For "this compound", DFT calculations can be used to predict a range of spectroscopic parameters, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.
NMR Spectroscopy: The prediction of NMR chemical shifts (¹H and ¹³C) is a well-established application of DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a high degree of accuracy. These predictions can be invaluable for the assignment of experimental NMR spectra and for the structural elucidation of new compounds.
IR Spectroscopy: The vibrational frequencies of "this compound" can be calculated by performing a frequency analysis at the optimized geometry. The calculated frequencies correspond to the normal modes of vibration of the molecule and can be compared directly with experimental IR spectra. This comparison can aid in the identification of characteristic functional groups and in the interpretation of the vibrational spectrum.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for the prediction of electronic absorption spectra. nih.gov By calculating the excitation energies and oscillator strengths for the electronic transitions of the molecule, TD-DFT can predict the wavelength and intensity of the absorption bands in the UV-Vis spectrum. These predictions can provide insights into the electronic structure of the molecule and can be used to interpret experimental UV-Vis data.
The accurate prediction of spectroscopic parameters requires the use of appropriate theoretical methods and basis sets. The choice of functional and basis set can have a significant impact on the accuracy of the results, and it is often necessary to benchmark different methods against experimental data to identify the most suitable approach.
Reaction Pathway Analysis and Transition State Modeling
Understanding the reaction mechanisms of "this compound" is crucial for predicting its chemical behavior and for designing new synthetic routes. Computational methods can be used to explore the potential energy surfaces of chemical reactions, to identify the transition states that connect reactants and products, and to calculate the activation energies that govern the reaction rates.
For "this compound", a key reaction of interest is the nucleophilic substitution at the bromomethyl group. By modeling the reaction with a range of nucleophiles, it is possible to investigate the reaction mechanism (e.g., SN1 vs. SN2) and to predict the reaction rates. The search for the transition state geometry is a critical step in this process, as the energy of the transition state determines the activation energy of the reaction.
Once the transition state has been located, the reaction pathway can be traced by following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products. This analysis provides a detailed picture of the geometric and electronic changes that occur during the course of the reaction.
In addition to nucleophilic substitution, other reactions of "this compound" that could be investigated computationally include reactions at the carbonyl group (e.g., nucleophilic addition, reduction) and reactions involving the aromatic ring (e.g., electrophilic aromatic substitution). By systematically exploring the reaction pathways for these and other reactions, it is possible to build a comprehensive picture of the chemical reactivity of the molecule.
Structure-Reactivity Relationship Modelling for Derivatization and Chemical Transformations
The insights gained from computational studies of "this compound" can be used to develop structure-reactivity relationships (SRRs) that can guide the design of new derivatives with desired properties. By systematically modifying the structure of the molecule (e.g., by introducing different substituents on the phenyl ring or by modifying the propanone moiety) and calculating the corresponding changes in electronic structure, reactivity, and other properties, it is possible to establish quantitative relationships between structure and activity.
For example, by calculating the activation energies for a series of nucleophilic substitution reactions with different substituted derivatives of "this compound", it would be possible to develop a model that predicts the reaction rate as a function of the electronic properties of the substituent. Such a model could be used to identify the substituents that would lead to the desired level of reactivity.
In addition to guiding the design of new derivatives, SRR modeling can also be used to predict the outcome of chemical transformations. By understanding how the structure of the molecule influences its reactivity, it is possible to predict which reaction pathways are likely to be favored under a given set of conditions. This information can be invaluable for the planning and optimization of synthetic routes.
The development of accurate and predictive SRR models requires a combination of high-quality computational data and robust statistical methods. By leveraging the power of computational chemistry and machine learning, it is possible to develop models that can accelerate the discovery and development of new molecules with tailored properties.
Applications in Advanced Chemical Synthesis and Materials Science
"1-(2-(Bromomethyl)phenyl)propan-2-one" as a Versatile Synthetic Synthon
In the context of retrosynthetic analysis, a synthon is an idealized fragment that assists in planning a synthesis. spcmc.ac.in this compound serves as a concrete synthetic equivalent for several synthons, making it a highly adaptable building block in synthetic chemistry. The molecule contains both an electrophilic center at the benzylic carbon bearing the bromine atom and a ketone functional group that can present either an electrophilic carbon or, upon enolization, a nucleophilic α-carbon. This duality of reactivity is central to its versatility.
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. The unique structure of this compound makes it a key intermediate for accessing more complex molecules in this category. bloomtechz.com The bromomethyl group is an excellent leaving group, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides, and carbanions). This allows for the straightforward introduction of diverse functional groups and the extension of the carbon skeleton.
Simultaneously, the ketone moiety can be subjected to a variety of transformations, including reduction to an alcohol, reductive amination to form amines, or reactions at the α-carbon via its enolate. This orthogonal reactivity allows for a stepwise and controlled construction of target molecules. For instance, the compound can serve as a precursor for certain analgesics, anti-inflammatory agents, and cardiovascular medicines by enabling the incorporation of various pharmacophores. bloomtechz.combloomtechz.com Its role as an important intermediate drives ongoing research into efficient synthetic routes for high-value products. google.com
| Reaction Type | Reagent/Condition | Resulting Functional Group | Potential Application |
| Nucleophilic Substitution (at CH₂Br) | R-NH₂ (Amine) | Secondary/Tertiary Amine | Pharmaceutical Scaffolds |
| Nucleophilic Substitution (at CH₂Br) | R-SH (Thiol) | Thioether | Agrochemicals |
| Wittig Reaction (at C=O) | Ph₃P=CHR | Alkene | Bioactive Compounds |
| Reduction (at C=O) | NaBH₄ | Secondary Alcohol | Material Intermediates |
| Grignard Reaction (at C=O) | R-MgX | Tertiary Alcohol | Complex Molecule Synthesis |
The development of efficient strategies to construct complex, three-dimensional polycyclic skeletons from readily available starting materials is a significant challenge in organic synthesis. nih.gov Such frameworks are core structures in many biologically active natural products. nih.gov this compound is an ideal precursor for intramolecular reactions designed to build fused ring systems.
The proximity of the electrophilic bromomethyl group and the ketone allows for intramolecular cyclization. Treatment of the compound with a base can generate an enolate from the ketone, which can then act as an internal nucleophile, attacking the benzylic carbon and displacing the bromide. This process, an intramolecular alkylation, results in the formation of a new five-membered ring fused to the benzene (B151609) ring, creating an indanone derivative. This strategy provides a direct route to polycyclic systems that would otherwise require more complex, multi-step syntheses. rsc.org Such methodologies are crucial for generating libraries of structurally diverse molecules for drug discovery and chemical biology. nih.govresearchgate.net
Role in the Synthesis of Ligands for Catalysis
Ligands are essential components in homogeneous transition metal catalysis, as they modulate the metal's electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability. nih.gov The design and synthesis of novel ligands are pivotal for discovering new catalytic transformations. nih.govrsc.org
This compound can be elaborated into various mono- or bidentate ligands. The reactive bromomethyl handle is a key feature, allowing for the introduction of common coordinating groups. For example, reaction with diphenylphosphine (B32561) (PPh₂) or its lithium salt can install a phosphine (B1218219) donor group. The ketone functionality can then be retained or modified to introduce a second donor atom, leading to a bidentate ligand capable of forming a stable chelate ring with a metal center. This chelation effect often enhances catalytic performance. The modular nature of this approach allows for the systematic tuning of the ligand's properties by varying the nature of the introduced donor atoms and the substituents on the phenyl ring, facilitating the optimization of catalysts for specific reactions. nih.gov
Precursor for Specialty Materials (e.g., functional polymers, dendrimers)
The precise control over molecular architecture inherent in this compound makes it a valuable precursor for advanced materials. bloomtechz.com Its bifunctionality is key to its role in creating functional polymers and dendrimers—highly branched, monodisperse macromolecules. thno.orgnsf.gov
The bromomethyl group can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the growth of well-defined polymer chains from the molecule, which can then be further functionalized using the ketone group. Alternatively, the compound can be modified and used as a monomer in polymerization reactions. bloomtechz.com
In the synthesis of dendrimers, molecules are built in an iterative, generation-by-generation sequence. nih.govmdpi.com this compound can be used as a core molecule or as a branching unit after suitable modification. For example, the bromine can be replaced with a group that can react with multiple other monomers, while the ketone is transformed into two new reactive sites, allowing for the exponential growth characteristic of dendrimer synthesis. instras.com The resulting dendritic polymers possess a high density of functional groups on their periphery, making them useful in fields like drug delivery and catalysis. thno.orgnih.gov
Analytical Methodologies for Chemical Characterization and Purity Assessment
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS methodologies)
Spectroscopic methods are fundamental to confirming the molecular structure of 1-(2-(Bromomethyl)phenyl)propan-2-one, ensuring all atoms are correctly placed and connected as per its IUPAC name.
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate measurement of the compound's mass-to-charge ratio, which is crucial for confirming its molecular formula, C10H11BrO. The experimentally determined mass should align closely with the theoretical monoisotopic mass. uni.lu For this compound, the expected monoisotopic mass is 225.99933 Da. uni.lu HRMS analysis can also identify various ionic species (adducts) of the molecule, further corroborating its identity. uni.lu
Table 1: Theoretical HRMS Data for C10H11BrO
| Molecular Formula | Adduct | Theoretical Mass-to-Charge Ratio (m/z) |
|---|---|---|
| C10H11BrO | [M+H]+ | 227.00661 |
| [M+Na]+ | 248.98855 | |
| [M-H]- | 224.99205 | |
| [M]+ | 225.99878 |
Data sourced from PubChem. uni.lu
Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are employed for unambiguous assignment of all signals and to confirm the connectivity of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic protons (ortho-substituted phenyl ring), the benzylic protons of the bromomethyl group, the methylene (B1212753) protons adjacent to the carbonyl group, and the terminal methyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the aromatic ring, the benzylic carbon, the methylene carbon, and the methyl carbon.
2D NMR (COSY, HSQC): Techniques like Correlation Spectroscopy (COSY) would reveal correlations between neighboring protons, such as those on the aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| -CH3 (acetyl) | ~2.2 | ~30 | Singlet in ¹H NMR |
| -CH2- (next to C=O) | ~3.8 | ~50 | Singlet in ¹H NMR |
| -CH2Br (benzylic) | ~4.6 | ~33 | Singlet in ¹H NMR |
| Aromatic -CH | ~7.2-7.5 | ~128-135 | Complex multiplet pattern |
| Aromatic C-C | - | ~135-138 | Quaternary carbons |
| C=O (carbonyl) | - | ~205 | Quaternary carbon |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.
Chromatographic Methods for Separation and Purity Determination (e.g., HPLC, GC)
Chromatographic techniques are essential for separating this compound from any impurities, such as starting materials, byproducts, or isomers, and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of non-volatile or thermally sensitive compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would typically be employed. The purity is determined by calculating the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds. researchgate.net Coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate the target compound from volatile impurities. researchgate.net GC-MS provides the dual benefit of separation and identification of impurities based on their mass spectra. researchgate.netresearchgate.net A typical purity level for commercially available this compound is around 95%. sigmaaldrich.com
Table 3: Application of Chromatographic Methods
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Primary Application |
|---|---|---|---|
| HPLC | C18 Silica (B1680970) Gel | Gradient of Water and Acetonitrile/Methanol | Purity determination, separation from non-volatile impurities. |
| GC | Polysiloxane-based (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Purity assessment, separation from volatile impurities, impurity identification (with MS detector). |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. wikipedia.org This technique provides unambiguous proof of the compound's constitution and conformation by mapping the electron density within a single crystal. nih.gov
For this compound, this analysis would require growing a suitable, high-quality single crystal from a solution. The resulting data would confirm the connectivity established by NMR and provide precise measurements of bond lengths, bond angles, and torsional angles. It would also reveal how the molecules pack together in the crystal lattice. While X-ray crystallography has been used to determine the structures of many related cathinone (B1664624) and propanone derivatives, a public crystal structure for this compound is not currently available. researchgate.net
Table 4: Parameters Determined by Single Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the basic repeating unit of the crystal. |
| Atomic Coordinates | Provides the precise (x, y, z) position of each non-hydrogen atom in the unit cell. |
| Bond Lengths & Angles | Offers exact measurements of the distances between bonded atoms and the angles they form. |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a quantitative technique used to determine the mass percentage of each element within a compound. libretexts.org The experimental results are compared against the theoretical values calculated from the molecular formula (C10H11BrO) to confirm the empirical formula, which is the simplest whole-number ratio of atoms in the compound. davidson.edu For a pure sample, the experimental percentages of carbon, hydrogen, and oxygen should match the theoretical values within a narrow tolerance, typically ±0.4%.
Table 5: Theoretical Elemental Composition of this compound (C10H11BrO)
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass in Molecule (g/mol) | Percentage Composition (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 10 | 120.11 | 52.89% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.88% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 35.18% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 7.04% |
| Total | - | - | 227.101 | 100.00% |
Future Research Directions and Challenges in 1 2 Bromomethyl Phenyl Propan 2 One Chemistry
Exploration of Unconventional Reactivity and Novel Transformation Pathways
The classical reactivity of 1-(2-(Bromomethyl)phenyl)propan-2-one is dominated by nucleophilic substitution at the two electrophilic carbon centers. However, future research will likely focus on less conventional transformations that leverage the unique electronic and steric environment of the molecule.
Dual-Site Reactions and Cascade Cyclizations: The proximity of the benzylic bromide and the ketone functionality invites the exploration of intramolecular cascade reactions. Research into designing reactions where a single reagent or catalyst orchestrates a sequence of events at both sites could lead to the rapid assembly of complex polycyclic structures. For example, a carefully chosen nucleophile could first displace the benzylic bromide, with the newly introduced group then participating in an intramolecular aldol-type reaction with the ketone.
Transition Metal-Catalyzed Cross-Coupling: The benzylic bromide and the enolizable ketone offer distinct opportunities for cross-coupling reactions. Future work could explore the selective activation of the C-Br bond using palladium, nickel, or copper catalysts to form new C-C or C-heteroatom bonds, leaving the ketone intact for subsequent transformations. Conversely, forming an enolate from the ketone could enable its use as a nucleophile in coupling reactions. A significant challenge and research goal would be to develop catalytic systems that can differentiate between the two electrophilic sites or engage both in a controlled manner.
Photoredox and Radical-Mediated Transformations: The C-Br bond is susceptible to homolytic cleavage under photoredox or radical-initiating conditions. This opens avenues for novel radical-based transformations. Future studies could investigate single-electron transfer (SET) processes to generate radical intermediates that could undergo unconventional cyclizations, additions to unsaturated systems, or C-H functionalization reactions at remote positions on the aromatic ring.
Umpolung Reactivity: The inherent electrophilicity of the α-carbon and the carbonyl carbon defines the standard reactivity. Research into generating Umpolung (polarity-inverted) reactivity, for instance, through the formation of an enolate via reductive dehalogenation, could unlock new synthetic pathways. wikipedia.org Such an intermediate could then act as a nucleophile, reacting with various electrophiles in a site-specific manner. wikipedia.org
Development of More Sustainable and Cost-Effective Synthetic Methodologies
Traditional synthesis of α-bromoketones often involves the use of elemental bromine, which is hazardous and produces stoichiometric amounts of HBr as a byproduct. nih.gov Future research must focus on greener, safer, and more economical alternatives.
| Methodology | Traditional Approach | Proposed Sustainable/Cost-Effective Approach | Potential Advantages |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) nih.gov; HBr/H₂O₂ nih.gov; Ammonium Bromide/Oxone rsc.orgdeepdyve.com | Reduced hazard, easier handling, less corrosive byproducts. |
| Solvent | Chlorinated Solvents, Acetic Acid nih.gov | Ionic Liquids scirp.org, Water, or solvent-free conditions | Reduced environmental impact, potential for catalyst/reagent recycling. |
| Process Technology | Batch Processing | Continuous Flow Synthesis nih.govacs.org | Enhanced safety, better control over reaction parameters, improved scalability and yield. nih.govacs.org |
| Atom Economy | HBr byproduct often discarded | Co-production of valuable brominated hydrocarbons from HBr byproduct google.com | Improved overall atom economy and process cost-effectiveness. |
| Catalysis | Acid/Base promotion libretexts.org | Organocatalysis, Biocatalysis | Avoidance of harsh reagents, potential for enantioselectivity, milder reaction conditions. |
One promising avenue is the use of bromide salts (like NH₄Br or NaBr) in conjunction with a green oxidant such as Oxone or hydrogen peroxide. rsc.orgdeepdyve.com These methods avoid the direct handling of bromine and often use more environmentally benign solvents. rsc.org Furthermore, the development of continuous flow processes for the bromination step could significantly improve safety and control over this often-exothermic reaction, minimizing the formation of di- or tri-brominated side products. nih.govacs.org Another innovative, cost-effective strategy involves capturing the HBr byproduct generated during the reaction to synthesize other valuable chemicals, such as bromoalkanes, in a co-production scheme. google.com
Discovery of New Catalytic Systems for Specific Transformations
Catalysis offers the most powerful tool for controlling the reactivity of this compound, enabling selective transformations that are otherwise difficult to achieve.
Asymmetric Catalysis: The ketone moiety can be a target for enantioselective reduction to form chiral secondary alcohols or for enantioselective additions. Future work should focus on developing chiral organocatalysts or transition-metal complexes (e.g., based on Ruthenium, Rhodium, or Iridium) that can effectively control the stereochemistry of reactions at the carbonyl group while tolerating the reactive bromomethyl functionality.
Site-Selective Catalysis: A major challenge is the selective functionalization of either the benzylic bromide or the α-position of the ketone. Research into catalytic systems that exhibit high chemoselectivity is crucial. For example, "soft" metal catalysts like Palladium(0) might preferentially activate the "softer" benzylic bromide for cross-coupling, while Lewis acidic catalysts could be developed to activate the ketone for additions. Ruthenium catalysts have shown promise for directing C-H functionalization reactions using α-halo ketones as coupling partners, suggesting that novel catalytic systems could direct the reactivity of this substrate to specific positions on the aryl ring. rsc.org
Photoredox Catalysis: As mentioned, photoredox catalysis can generate radical intermediates under mild conditions. Future research could identify specific photocatalysts (e.g., iridium or ruthenium complexes, or organic dyes) that can selectively activate the C-Br bond of this compound. This would enable a host of modern synthetic transformations, including Giese additions, atom transfer radical polymerization (ATRP), and dual catalytic cycles merging photoredox with other catalytic manifolds (e.g., nickel or copper catalysis).
Computational Design of "this compound" Analogues with Tunable Reactivity
Computational chemistry provides a powerful predictive tool for guiding synthetic efforts. Future research can harness these methods to design novel analogues of this compound with finely tuned reactivity profiles.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states. This allows for the in-silico prediction of which site (benzylic vs. α-keto) is more susceptible to nucleophilic attack under various conditions. By calculating properties such as bond dissociation energies, frontier molecular orbital (FMO) energies, and molecular electrostatic potential (MEP) maps, researchers can rationalize and predict reactivity. mdpi.com
Design of Substituted Analogues: The true power of computational design lies in its ability to predict the properties of molecules before they are synthesized. Researchers can systematically modify the parent structure—for example, by adding electron-donating or electron-withdrawing groups to the phenyl ring—and calculate the resulting impact on the reactivity of the bromomethyl and ketone functionalities. This would allow for the rational design of substrates tailored for specific applications, such as enhancing the rate of a desired reaction while suppressing side reactions.
| Computational Tool | Application in Future Research | Target Property/Information |
| Density Functional Theory (DFT) | Modeling reaction mechanisms, calculating activation energies. | Reaction pathway feasibility, site selectivity (kinetic vs. thermodynamic control). |
| Frontier Molecular Orbital (FMO) Analysis | Identifying HOMO/LUMO locations and energy gaps. mdpi.com | Predicting sites for nucleophilic/electrophilic attack, overall chemical reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizing electron density and charge distribution. mdpi.com | Identifying electrophilic and nucleophilic regions of the molecule. mdpi.com |
| Bond Dissociation Energy (BDE) Calculations | Determining the strength of the C-Br bonds. | Predicting susceptibility to radical cleavage or substitution. |
Challenges in Synthesis and Stability of Reactive Bromomethyl Ketones
Despite their synthetic utility, α-bromoketones are notoriously challenging to work with, and this compound presents a unique set of difficulties due to its multiple reactive sites.
Synthesis and Selectivity: The primary synthetic challenge is achieving selective monobromination. Standard bromination of the parent ketone, 1-(2-methylphenyl)propan-2-one, could lead to a mixture of products: the desired α-bromoketone, bromination at the benzylic methyl group, and over-bromination to yield di- or tri-brominated species. nih.gov Developing highly selective and controllable bromination methods is a key hurdle that requires further research.
Stability and Handling: α-Haloketones are potent alkylating agents and are often lachrymatory and irritating. wikipedia.org Their high reactivity means they can be unstable upon storage, potentially undergoing self-condensation, decomposition, or reaction with trace moisture. researchgate.net The presence of two bromide groups in analogues or side-products would further enhance this instability. Future research should include systematic studies on the stability of this compound under various conditions (temperature, light, pH) and the development of protocols for safe handling and storage, perhaps through the use of stabilizers or by generating the compound in-situ for immediate use in subsequent reactions.
Purification: The high reactivity and potential for thermal instability can complicate purification. Standard techniques like distillation may lead to decomposition. Chromatographic purification may also be challenging due to the compound's reactivity with silica (B1680970) gel. Developing non-destructive purification methods will be essential for obtaining this reagent in high purity.
Q & A
Q. What are the established synthetic routes for 1-(2-(Bromomethyl)phenyl)propan-2-one, and what are their key reaction conditions?
Q. How is X-ray crystallography employed to resolve the structural configuration of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. The bromomethyl group’s position and bond angles can be determined with high precision, avoiding ambiguities from NMR or IR alone. For example, SHELX refinement parameters such as R-factor (<0.05) and thermal displacement parameters (Uiso) ensure accuracy in locating heavy atoms like bromine .
Advanced Research Questions
Q. How can bromination conditions be optimized to suppress di-bromination and enhance regioselectivity?
-
Answer : Kinetic control via low-temperature reactions (-10°C to 0°C) and dilute conditions reduce bromine’s electrophilic activity, favoring monobromination. Computational modeling (DFT) of the aromatic ring’s electron density can predict reactive sites, guiding substituent placement. For instance, steric hindrance from ortho-substituents (e.g., methyl groups) can direct bromination to the para position .
-
Data Contradiction Analysis : Conflicting yields in literature (e.g., 60% vs. 75%) may arise from trace moisture or impurities in starting materials. Replicating reactions under anhydrous conditions (e.g., molecular sieves) and using high-purity bromine (≥99.9%) improves reproducibility .
Q. What mechanistic insights explain the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Answer : The C-Br bond in the bromomethyl group is highly polarized, making it susceptible to SN2 attacks. Kinetic studies using azide or thiol nucleophiles show second-order kinetics, confirming bimolecular mechanisms. Steric effects from the adjacent phenyl group slow reactivity compared to aliphatic bromides, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) .
Q. How does this compound serve as a precursor in pharmaceutical intermediates?
- Answer : It is a key intermediate in synthesizing fenfluramine derivatives. Reductive amination with ethylamine and sodium borohydride yields secondary amines with CNS activity. The bromomethyl group’s substitution with amines or thiols introduces functional diversity, enabling structure-activity relationship (SAR) studies .
Data Interpretation & Challenges
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Answer : Variations in melting points (e.g., 65–66°C vs. 71–73°C) may stem from polymorphism or residual solvents. Re-crystallization in standardized solvents (e.g., acetone/hexane) and DSC analysis can resolve inconsistencies. For NMR, deuterated solvent choice (CDCl₃ vs. DMSO-d₆) and concentration effects must be controlled .
Q. What strategies improve the regioselective functionalization of the aromatic ring in this compound?
- Answer : Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) and transition-metal catalysis (Pd-mediated cross-coupling) enables site-specific modifications. For example, Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the para position relative to the ketone .
Applications in Drug Development
Q. What biological screening approaches are used to evaluate derivatives of this compound for anticancer activity?
- Answer : Derivatives are screened in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structure-activity correlations focus on replacing the bromine atom with pharmacophores (e.g., triazoles, morpholines) to enhance cytotoxicity and selectivity. For instance, morpholine-substituted analogs show improved solubility and tumor penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
